molecular formula C16H17N3O2 B15087295 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide

Cat. No.: B15087295
M. Wt: 283.32 g/mol
InChI Key: OJFQVYNOLGZKIP-GZTJUZNOSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s aromatic rings may also participate in π-π interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a hydroxybenzohydrazide moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)14-8-6-12(7-9-14)11-17-18-16(21)13-4-3-5-15(20)10-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+

InChI Key

OJFQVYNOLGZKIP-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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